

# MHY908: A Novel PPAR $\alpha$ / $\gamma$ Dual Agonist for the Modulation of Lipid Metabolism

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## Compound of Interest

Compound Name: MHY908

Cat. No.: B15540817

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**MHY908** is a novel synthetic dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPAR $\alpha$ ) and gamma (PPAR $\gamma$ ), demonstrating significant potential in the regulation of lipid metabolism and improvement of insulin sensitivity. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the action of **MHY908** on lipid metabolism. Through its dual agonism, **MHY908** concurrently activates two key nuclear receptors that play crucial roles in fatty acid oxidation and storage, offering a promising therapeutic strategy for metabolic disorders such as dyslipidemia and type 2 diabetes. This document summarizes key findings from preclinical studies, presents detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.

## Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of metabolic processes. The PPAR family consists of three subtypes: PPAR $\alpha$ , PPAR $\gamma$ , and PPAR $\beta/\delta$ . PPAR $\alpha$  is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, and its activation leads to increased fatty acid oxidation. Conversely, PPAR $\gamma$  is predominantly found in adipose tissue and is a key regulator of adipogenesis, lipid storage, and insulin sensitization.

Dual agonists that can simultaneously activate both PPAR $\alpha$  and PPAR $\gamma$  have been a subject of intense research due to their potential to address multiple facets of the metabolic syndrome, including dyslipidemia and insulin resistance. **MHY908** has emerged as a potent PPAR $\alpha$ / $\gamma$  dual agonist with promising preclinical results. This guide will delve into the technical details of its effects on lipid metabolism.

## Molecular Mechanism of Action

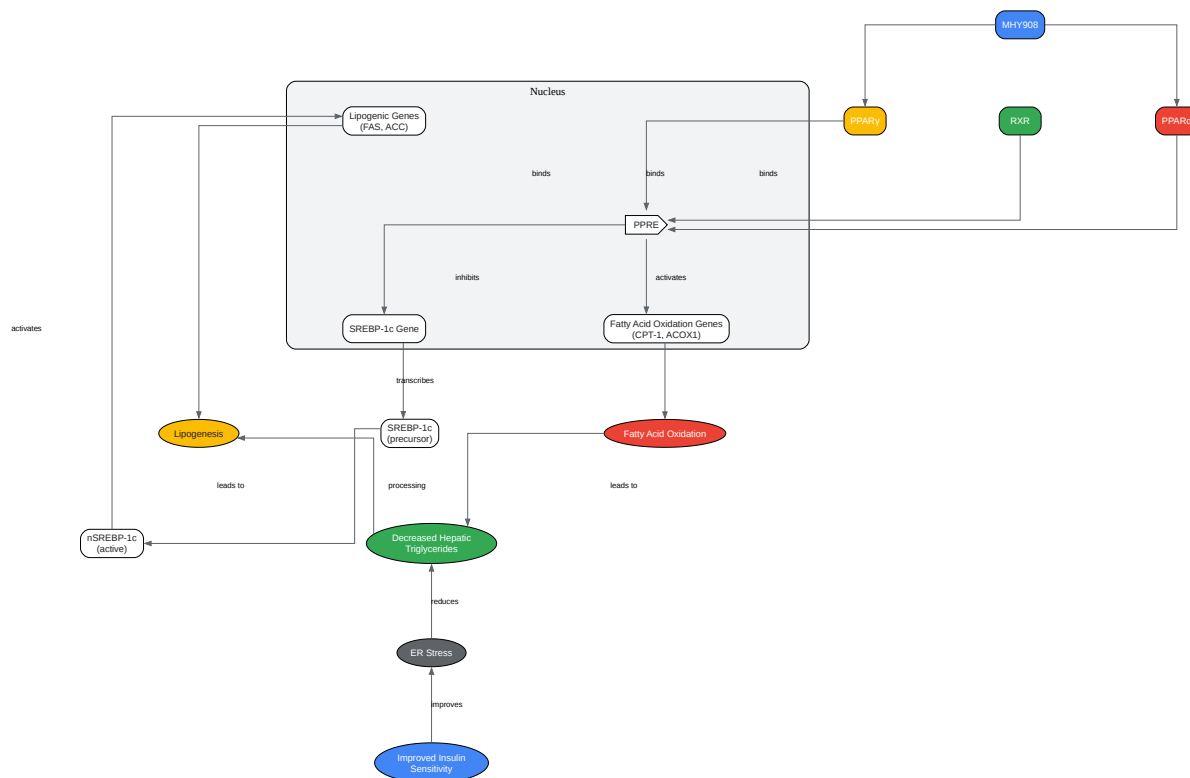
**MHY908** exerts its effects on lipid metabolism by binding to and activating both PPAR $\alpha$  and PPAR $\gamma$ . This dual activation initiates a cascade of transcriptional changes that collectively improve the lipid profile and enhance insulin sensitivity.

## Signaling Pathway

Upon activation by **MHY908**, PPAR $\alpha$  and PPAR $\gamma$  form heterodimers with the retinoid X receptor (RXR). These heterodimers then bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of their target genes, thereby modulating their transcription.

- **PPAR $\alpha$  Activation:** Leads to the upregulation of genes involved in fatty acid uptake and  $\beta$ -oxidation, such as Carnitine Palmitoyltransferase 1 (CPT-1) and Acyl-CoA Oxidase 1 (ACOX1). This results in a decrease in circulating triglycerides.
- **PPAR $\gamma$  Activation:** Promotes adipogenesis and the storage of fatty acids in adipose tissue, thereby reducing lipotoxicity in other tissues like the liver and muscle. It also enhances insulin sensitivity.

A key aspect of **MHY908**'s action is its ability to downregulate the expression and processing of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis. By inhibiting SREBP-1c, **MHY908** reduces the expression of lipogenic enzymes such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC). Furthermore, **MHY908** has been shown to ameliorate endoplasmic reticulum (ER) stress, a condition linked to insulin resistance.



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**Figure 1: MHY908** signaling pathway in lipid metabolism.

## Quantitative Data Summary

The effects of **MHY908** on various metabolic parameters have been quantified in preclinical studies. The following tables summarize these findings.

### Table 1: Effects of **MHY908** on Serum Parameters in Aged Rats

Parameter	Control (Aged)	MHY908 (1 mg/kg/day)	MHY908 (3 mg/kg/day)
Glucose (mg/dL)	135 ± 8	115 ± 7	105 ± 6
Triglycerides (mg/dL)	150 ± 12	110 ± 9	95 ± 8***
Insulin (ng/mL)	2.5 ± 0.3	1.8 ± 0.2	1.5 ± 0.2**

\*Data are presented as mean ± SEM. \*p < 0.05, \*\*p < 0.01, \*\*\*p < 0.001 vs. Control.

**Table 2: Effects of MHY908 on Hepatic Parameters in Aged Rats**

Parameter	Control (Aged)	MHY908 (3 mg/kg/day)
Triglyceride Content (mg/g tissue)	25 ± 3	15 ± 2**
p-JNK / JNK ratio	1.0 ± 0.1	0.6 ± 0.08

Data are presented as mean ± SEM. \*p < 0.05, \*\*p < 0.01 vs. Control.

**Table 3: Effects of MHY908 on Gene Expression in db/db Mice Livers**

Gene	Control (db/db)	MHY908 (10 mg/kg/day)
SREBP-1c (relative expression)	1.0 ± 0.12	0.5 ± 0.09
FAS (relative expression)	1.0 ± 0.15	0.6 ± 0.11*
CPT-1 (relative expression)	1.0 ± 0.10	1.8 ± 0.20

\*Data are presented as mean ± SEM. \*p < 0.05, \*p < 0.01 vs. Control.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **MHY908**.

### Animal Studies

- Animal Models:
  - Aged Rat Model: Male Sprague-Dawley rats, 20 months of age, are used to model age-related metabolic dysfunction.[\[1\]](#)
  - db/db Mouse Model: Male C57BL/KsJ-db/db mice, a model for type 2 diabetes and obesity, are used to assess anti-diabetic and lipid-lowering effects.
- Drug Administration:
  - **MHY908** is mixed with powdered chow and administered orally.
  - Dosages for aged rats: 1 and 3 mg/kg/day for 4 weeks.[\[1\]](#)
  - Dosage for db/db mice: 10 mg/kg/day for 4 weeks.
- Sample Collection:

- Blood samples are collected via cardiac puncture after fasting for 12 hours. Serum is separated by centrifugation for biochemical analysis.
- Liver and adipose tissues are excised, weighed, and immediately frozen in liquid nitrogen for subsequent molecular and histological analysis.

## Biochemical Assays

- Serum Analysis:
  - Glucose, triglyceride, and insulin levels are measured using commercially available enzymatic assay kits and ELISA kits, respectively, according to the manufacturer's instructions.
- Hepatic Triglyceride Content:
  - Liver tissue is homogenized in a solution of chloroform and methanol (2:1, v/v) to extract lipids.
  - The lipid extract is dried and then dissolved in a solution containing 1% Triton X-100 in absolute ethanol.
  - Triglyceride content is determined using a commercial triglyceride assay kit.

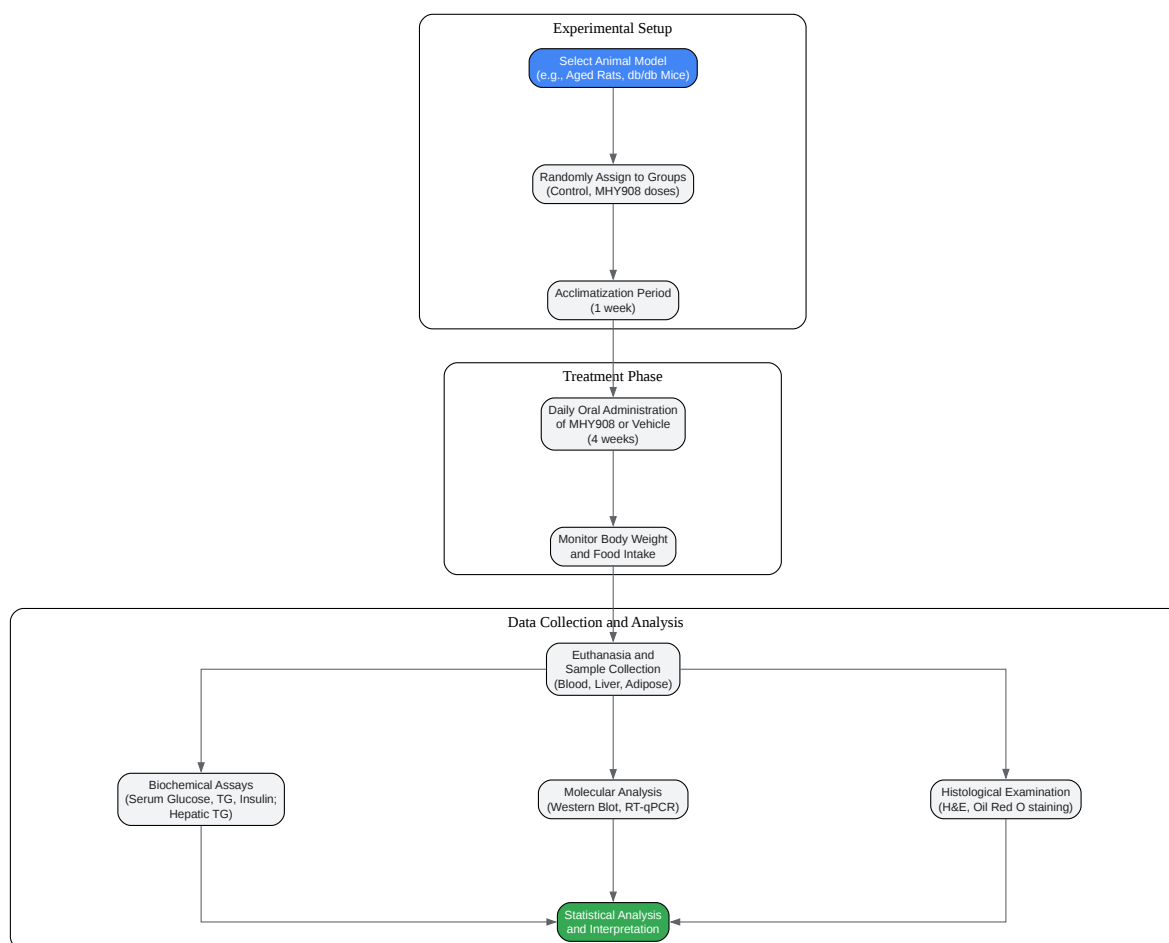
## Molecular Biology Techniques

- Western Blotting:
  - Tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
  - Protein concentration is determined using a BCA protein assay kit.
  - Equal amounts of protein (30-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- The membrane is incubated with primary antibodies (e.g., anti-p-JNK, anti-JNK, anti- $\beta$ -actin) overnight at 4°C.
- After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Real-Time Quantitative PCR (RT-qPCR):
  - Total RNA is extracted from tissues using TRIzol reagent.
  - cDNA is synthesized from 1  $\mu$ g of total RNA using a reverse transcription kit.
  - RT-qPCR is performed using a SYBR Green master mix on a real-time PCR system.
  - The relative expression of target genes (e.g., SREBP-1c, FAS, CPT-1) is calculated using the  $2^{-\Delta\Delta C_t}$  method, with GAPDH or  $\beta$ -actin as the internal control.

## Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of **MHY908**.



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**Figure 2:** In vivo experimental workflow for **MHY908** evaluation.

## Conclusion

**MHY908** represents a promising therapeutic candidate for the management of metabolic diseases characterized by dyslipidemia and insulin resistance. Its dual agonistic activity on PPAR $\alpha$  and PPAR $\gamma$  provides a multifaceted approach to improving lipid metabolism by enhancing fatty acid oxidation, promoting safe lipid storage, and suppressing de novo lipogenesis. The preclinical data summarized in this guide highlight its efficacy in relevant animal models. The detailed experimental protocols provided herein should serve as a valuable



resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of **MHY908** and similar compounds. Further studies are warranted to translate these promising preclinical findings into clinical applications.

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## References

- 1. researchgate.net [researchgate.net]
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